molecular formula C28H44N2O2 B1469641 (2S)-(6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-yl 2,6-diaminohexanoate CAS No. 1000010-11-6

(2S)-(6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-yl 2,6-diaminohexanoate

Cat. No.: B1469641
CAS No.: 1000010-11-6
M. Wt: 440.7 g/mol
InChI Key: FETXNEPHJSHBDW-KUCDIBCTSA-N
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Description

(2S)-(6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-yl 2,6-diaminohexanoate is a useful research compound. Its molecular formula is C28H44N2O2 and its molecular weight is 440.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Properties

  • The synthesis of fluorene derivatives, including those with complex substituent patterns, has been extensively studied. These compounds often exhibit unique chemo-selective properties, attributed to the orientation of the intramolecular aromatic substitution reactions, which are influenced by the nature of substituents on the aryl rings. Such fluorene derivatives can exist as mixtures of diastereoisomers due to restricted rotation around single bonds, offering insights into their enantiomeric kinetics and stability under various conditions (Teng et al., 2013).

Applications in Imaging and Sensing

  • Fluorene derivatives have found applications in imaging and sensing, particularly in the development of novel probes for positron emission tomography (PET) for cancer imaging. The synthesis of carbon-11 labeled fluorinated arylbenzothiazoles, showing potent inhibitory activity against various cancer cell lines, exemplifies the potential of fluorene compounds in biomedical imaging and diagnostics (Wang et al., 2006).

Photophysical and Electrochemical Properties

  • Research on fluorene-based compounds has also focused on their photophysical and electrochemical properties, making them suitable for a range of applications from optoelectronics to sensing. For instance, fluorene-based metal-ion sensing probes with high sensitivity to Zn2+ and efficient two-photon absorption have been developed. These probes exhibit significant potential for use in two-photon fluorescence microscopy imaging and sensing applications (Belfield et al., 2010).

Organic Synthesis and Chemical Reactions

  • The Peterson olefination reaction has been utilized to synthesize complex fluorene derivatives, showcasing the versatility of fluorene compounds in organic synthesis and the discovery of unexpected rearrangements in overcrowded polycyclic aromatic ene series. Such studies contribute to our understanding of reaction mechanisms and the development of novel synthetic pathways (Assadi et al., 2011).

Properties

IUPAC Name

[(6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluoren-9-yl] (2S)-2,6-diaminohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44N2O2/c1-18-15-20(32-25(31)21(30)9-6-7-14-29)16-19-17-23-27(4)12-8-11-26(2,3)22(27)10-13-28(23,5)24(18)19/h15-16,21-23H,6-14,17,29-30H2,1-5H3/t21-,22?,23+,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETXNEPHJSHBDW-KUCDIBCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C3(CCC4C(CCCC4(C3C2)C)(C)C)C)OC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1[C@@]3(CCC4[C@@]([C@H]3C2)(CCCC4(C)C)C)C)OC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90855829
Record name (6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-yl L-lysinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000010-11-6
Record name (6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-yl L-lysinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-(6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-yl 2,6-diaminohexanoate
Reactant of Route 2
(2S)-(6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-yl 2,6-diaminohexanoate
Reactant of Route 3
(2S)-(6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-yl 2,6-diaminohexanoate
Reactant of Route 4
(2S)-(6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-yl 2,6-diaminohexanoate
Reactant of Route 5
(2S)-(6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-yl 2,6-diaminohexanoate
Reactant of Route 6
(2S)-(6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-yl 2,6-diaminohexanoate

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